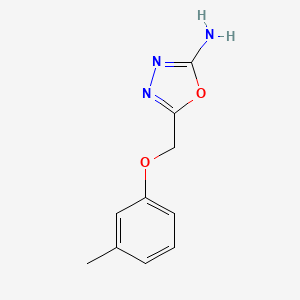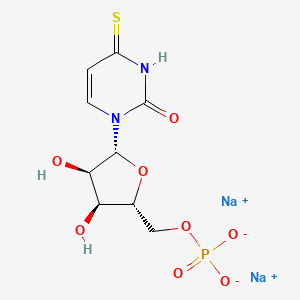
4-Thio-ump disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thio-ump disodium salt, also known as 4-Thiouridine 5’-monophosphate disodium salt, is a chemical compound with the molecular formula C9H11N2Na2O8PS. It is a modified nucleotide where the oxygen atom at the 4-position of the uridine base is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thio-ump disodium salt typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: N,N,N’,N’-tetramethyl-1,8-diaminonaphthalene is reacted with trichlorophosphate and triethyl phosphate under an inert atmosphere for 5 hours.
Step 2: The reaction mixture is then cooled, and water and triethylamine carbonate are added. The reaction is maintained at 20°C with a pH of 7.4 to 7.6 for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thio-ump disodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
4-Thio-ump disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in RNA tagging and tracking experiments to study RNA synthesis, processing, and decay.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized biochemical reagents and diagnostic tools
Mécanisme D'action
The mechanism of action of 4-Thio-ump disodium salt involves its incorporation into RNA molecules. The sulfur atom at the 4-position of the uridine base allows for specific tagging and detection of RNA. This modification can affect the stability and function of RNA, making it a valuable tool for studying RNA dynamics and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiouridine: Similar to 4-Thio-ump disodium salt but lacks the phosphate group.
5-Fluorouridine: A fluorinated analog of uridine with different chemical properties and applications.
2-Thiouridine: Another sulfur-substituted uridine derivative with distinct biological activities
Uniqueness
This compound is unique due to its specific sulfur substitution at the 4-position, which provides distinct chemical and biological properties. This makes it particularly useful for RNA-related studies and applications where precise tagging and detection are required .
Propriétés
Formule moléculaire |
C9H11N2Na2O8PS |
|---|---|
Poids moléculaire |
384.21 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clé InChI |
CVLFRAVGVVLGCJ-WFIJOQBCSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


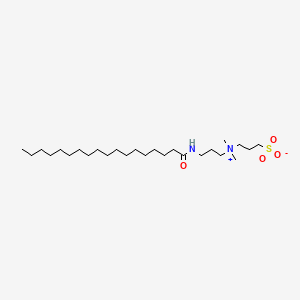
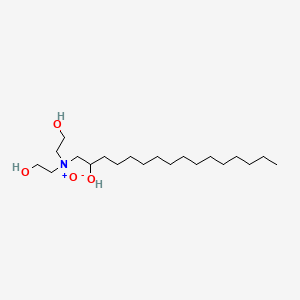
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
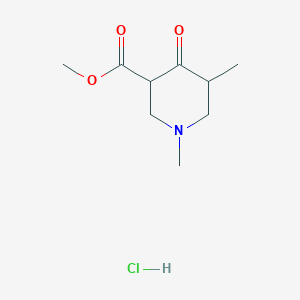
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
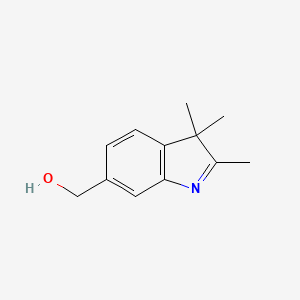
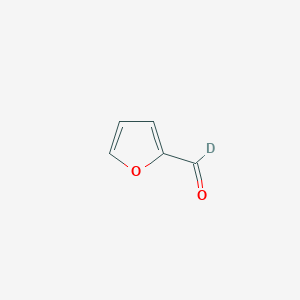
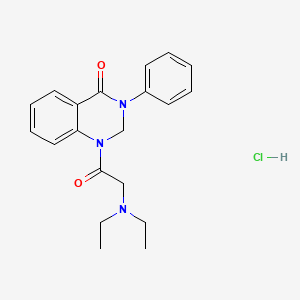

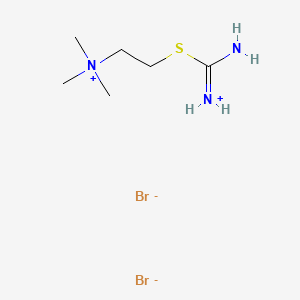
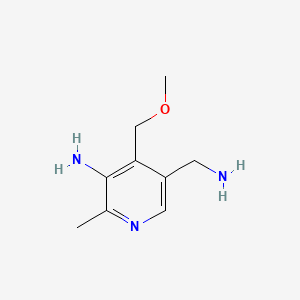
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
